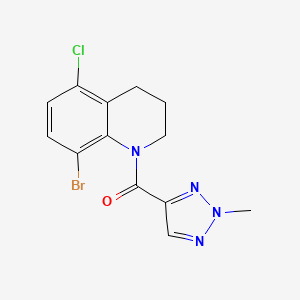![molecular formula C13H14BrFN2O3 B6976184 N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B6976184.png)
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a halogenating agent such as bromine or fluorine under controlled conditions.
Introduction of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group through an acylation reaction. This can be done by reacting the intermediate compound with an acyl chloride or anhydride in the presence of a base.
Methylation: The final step involves the methylation of the amide group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N-[2-(6-chloro-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide
- N-[2-(6-bromo-7-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide
Uniqueness
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide is unique due to the presence of both bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
IUPAC Name |
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O3/c1-8(18)16(2)7-13(19)17-3-4-20-12-6-10(15)9(14)5-11(12)17/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJRGQCANEIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)N1CCOC2=CC(=C(C=C21)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-ethyltriazol-4-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B6976107.png)
![Methyl 2-[5-methoxy-2-[(2-methylcyclopropanecarbonyl)sulfamoyl]phenyl]acetate](/img/structure/B6976117.png)
![Methyl 2-[2-[(2-cyclopropylacetyl)sulfamoyl]-5-methoxyphenyl]acetate](/img/structure/B6976121.png)
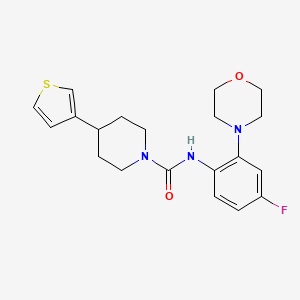
![N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine](/img/structure/B6976151.png)
![N-[6-(dimethylamino)pyrimidin-4-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6976161.png)
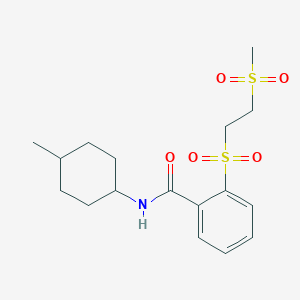
![2-tert-butyl-N-[6-(dimethylamino)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6976170.png)
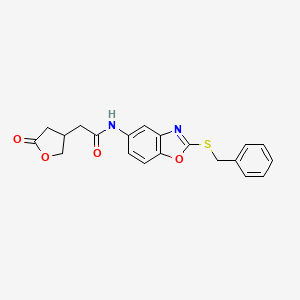
![tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate](/img/structure/B6976189.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile](/img/structure/B6976200.png)
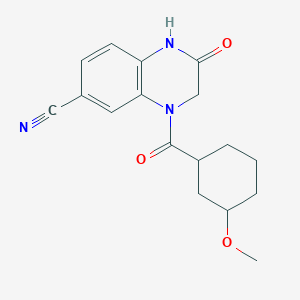
![tert-butyl N-[4-[(2-acetamidoacetyl)amino]butyl]-N-phenylmethoxycarbamate](/img/structure/B6976209.png)
